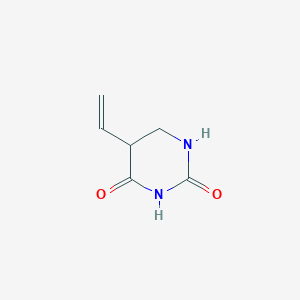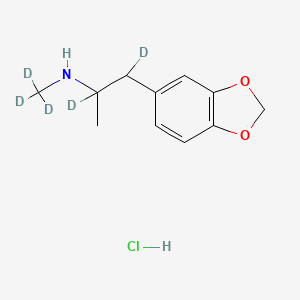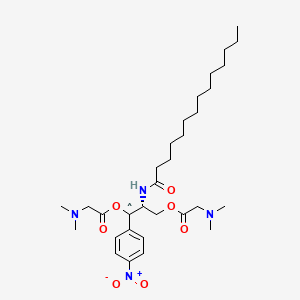-](/img/structure/B12349736.png)
Iridium,bis[3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC](2-pyridinecarboxylato-kN1,kO2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- is a complex compound that features iridium as its central metal atom. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications. The presence of fluorine atoms and pyridine rings in its structure contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- typically involves the reaction of iridium precursors with 3,5-difluoro-2-(2-pyridinyl)phenyl ligands and 2-pyridinecarboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The mixture is heated to facilitate the formation of the desired complex, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium complexes with higher oxidation states, while substitution reactions may produce new iridium complexes with different ligands .
Aplicaciones Científicas De Investigación
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent due to its unique photophysical properties
Medicine: Research is ongoing to explore its use in photodynamic therapy for cancer treatment
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent luminescent properties
Mecanismo De Acción
The mechanism by which Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- exerts its effects involves the interaction of its iridium center with various molecular targets. The compound can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in targeted cells. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4,6-difluorophenylpyridine)(picolinate)iridium(III):
Dichlorotetrakis[3,5-difluoro-2-(2-pyridinyl)phenyl]diiridium(III): This compound is used as a precursor in the synthesis of various iridium complexes and has similar chemical reactivity
Uniqueness
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- is unique due to its specific ligand arrangement, which imparts distinct photophysical properties and reactivity. Its ability to generate ROS upon photoexcitation makes it particularly valuable in medical applications .
Propiedades
Fórmula molecular |
C28H16F4IrN3O2 |
|---|---|
Peso molecular |
694.7 g/mol |
Nombre IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);pyridine-2-carboxylate |
InChI |
InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;;+3/p-1 |
Clave InChI |
CEQZQAUWUJYTQB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)[O-].[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349661.png)

![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)

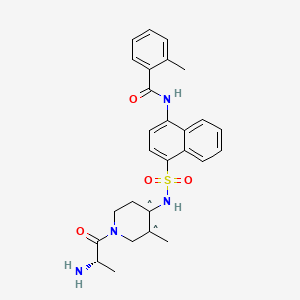
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)
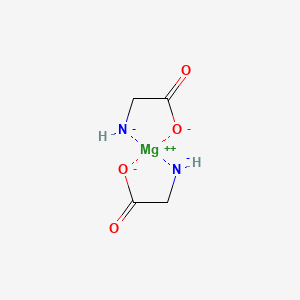
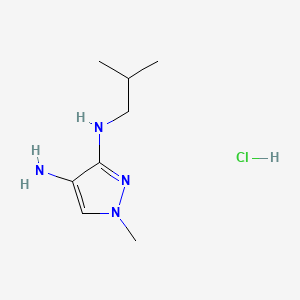

![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)
